Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate
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Overview
Description
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring and anthracene moiety, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine atoms by primary amines is achieved in high to moderate yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines.
Oxidation and Reduction: The anthracene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, cyanuric chloride, and solvents like 1,4-dioxane and 1,2-dichloroethane . Reaction conditions typically involve refluxing the mixture to facilitate the substitution process.
Major Products
The major products formed from these reactions are various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form strong interactions with biological molecules, potentially inhibiting their function . The anthracene moiety can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine derivatives: These compounds share the triazine ring structure and exhibit similar reactivity.
Anthracene derivatives: Compounds with the anthracene moiety show similar electronic properties and can participate in similar chemical reactions.
Uniqueness
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is unique due to the combination of the triazine and anthracene structures, providing a versatile platform for various applications in research and industry .
Properties
CAS No. |
74432-28-3 |
---|---|
Molecular Formula |
C23H10Cl2N5Na3O11S3 |
Molecular Weight |
768.4 g/mol |
IUPAC Name |
trisodium;8-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C23H13Cl2N5O11S3.3Na/c24-21-28-22(25)30-23(29-21)27-13-5-4-9(6-16(13)44(39,40)41)26-14-8-10(42(33,34)35)7-12-17(14)20(32)18-11(19(12)31)2-1-3-15(18)43(36,37)38;;;/h1-8,26H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;;/q;3*+1/p-3 |
InChI Key |
WOYASNNQOPVZIL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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